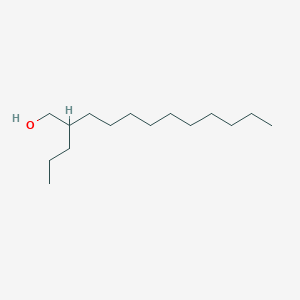

2-Propyldodecan-1-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-Propyldodecan-1-OL can be achieved through carbon-carbon coupling reactions. For instance, the coupling of prop-2-yn-1-ols with allyl alcohol in the presence of a ruthenium(II) catalyst leads to regioselective formation of 2-alkoxy-5-methylenetetrahydropyrans . Similarly, 1-(2-pyridyl)-2-propen-1-ol serves as a precursor for the synthesis of indolizidine skeletons, involving bromination, reduction, and nucleophilic substitution . Palladium-catalyzed coupling reactions are also employed to synthesize dihydrochalcones from 1-aryl-2-propen-1-ols and 2-aryl-1,3-butadiene derivatives from aryl bromides and 3,4-alkadien-1-ols .

Molecular Structure Analysis

The molecular structure of compounds related to 2-Propyldodecan-1-OL can be complex, with the potential for stereoisomerism. For example, the oxidative aminomercuration of 2-propyn-1-ols leads to the formation of cis-[1,4]oxazino[3,2-b]-1,4-oxazine derivatives, which exhibit a specific geometrical arrangement around their central fusion bond . This indicates that the molecular structure of such compounds is highly dependent on the stereochemistry of the synthetic process.

Chemical Reactions Analysis

The chemical reactivity of alcohols similar to 2-Propyldodecan-1-OL can be diverse. The ruthenium-catalyzed C-C coupling reaction of prop-2-yn-1-ols with allyl alcohol not only forms cyclic isomers but also allows for further oxidation into lactones . The synthesis of indolizidines from 1-(2-pyridyl)-2-propen-1-ol involves multiple steps, including elimination and addition reactions . Moreover, the palladium-catalyzed arylation of 1-aryl-2-propen-1-ols demonstrates the ability to introduce various substituents into the molecular framework .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Propyldodecan-1-OL are not directly discussed in the provided papers, the properties of similar compounds can be inferred. For example, the solubility, boiling point, and stability of the synthesized compounds are likely to be influenced by the presence of functional groups and the overall molecular structure. The stereochemistry of the compounds, as seen in the cis-[1,4]oxazino[3,2-b]-1,4-oxazine derivatives, can also affect their physical properties and reactivity .

Propriétés

IUPAC Name |

2-propyldodecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O/c1-3-5-6-7-8-9-10-11-13-15(14-16)12-4-2/h15-16H,3-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAVTZSBXJSGFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCC)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560286 |

Source

|

| Record name | 2-Propyldodecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propyldodecan-1-OL | |

CAS RN |

126147-11-3 |

Source

|

| Record name | 2-Propyldodecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)

![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)

amine hydrochloride](/img/structure/B1285185.png)

![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)